![molecular formula C20H25N3O4S B2921431 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1421475-45-7](/img/structure/B2921431.png)
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
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Description
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, also known as IPSU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antiviral Activity
The compound 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone has been studied for its potential antiviral activity. A related compound, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, demonstrated significant antiviral properties, particularly against HSV1 and HAV-MBB, suggesting a potential application of related compounds in antiviral research (Attaby et al., 2006).
Antibacterial Activity
Several studies have focused on the antibacterial properties of compounds structurally similar to 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone. For example, microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones derived from 1-(4-(4-piperidin-1-yl)phenyl)ethanone showed promising antibacterial activities (Merugu et al., 2010). Additionally, compounds like 4-phenyl-6-(4-(piperidin-1-yl) substituted phenyl)pyrimidin-2-amine, derived from similar reactions, have also been tested for antibacterial effectiveness (Merugu et al., 2010).
Hydrogen-Bonding Patterns
Research into hydrogen-bonding patterns of compounds like (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone, which shares structural features with 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, has provided insights into the formation of centrosymmetric dimers and the stabilization of crystal structures, critical in drug design and molecular engineering (Balderson et al., 2007).
Synthesis of Key Intermediates
Cytotoxicity and Cancer Research
Compounds related to 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone have been explored for their cytotoxic effects and potential applications in cancer research. For example, phelligridins C-F, with structural similarities, showed selective cytotoxicity against human lung and liver cancer cell lines (Mo et al., 2004).
properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-15(2)28(25,26)18-5-3-16(4-6-18)13-20(24)23-11-7-17(8-12-23)27-19-14-21-9-10-22-19/h3-6,9-10,14-15,17H,7-8,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGRYBFOYNPNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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